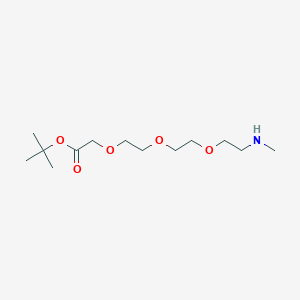

MeNH-PEG3-CH2COOtBu

Description

BenchChem offers high-quality MeNH-PEG3-CH2COOtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MeNH-PEG3-CH2COOtBu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)11-18-10-9-17-8-7-16-6-5-14-4/h14H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMJGUESPQJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The PEG3 Motif in PROTAC Design: A Functional & Mechanistic Guide

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of thermodynamic stability, solubility, and cell permeability.[][2][3][4] The PEG3 linker (triethylene glycol) has emerged as the industry-standard "first-pass" motif. This guide dissects the physicochemical and mechanistic reasons for this prevalence, providing a technical framework for researchers to utilize PEG3 linkers effectively in degrading novel targets.

Part 1: The Structural & Physicochemical Logic of PEG3

The "Goldilocks" Geometry

The primary function of a PROTAC linker is to span the distance between the E3 ligase binding pocket and the Protein of Interest (POI) binding pocket without inducing steric clashes that disrupt the Ternary Complex (TC) .

-

Defined Length: A standard PEG3 unit (

) provides a linear extension of approximately 10–13 Å (Angstroms) depending on conformation. This length is statistically the most likely to bridge the gap for a wide range of E3-POI pairs (e.g., CRBN-BRD4, VHL-Bcl2) without incurring the massive entropic penalty of longer chains (PEG5+). -

Conformational Sampling: Unlike alkyl chains (hydrophobic/rigid) or piperazine-based linkers (rigid), PEG3 possesses a high degree of torsional flexibility. This allows the PROTAC to "scan" the surface of the E3 ligase and POI to find a permissive orientation for ubiquitination.

Solubility vs. Permeability: The TPSA Trade-off

Drug-likeness in PROTACs defies the Rule of 5, yet solubility remains critical.

-

Solubility: The ether oxygens in PEG3 act as hydrogen bond acceptors, significantly lowering the logP of the molecule compared to all-carbon linkers. This is crucial because warheads (e.g., JQ1, Pomalidomide) are often highly lipophilic.

-

Permeability: While PEG enhances solubility, it increases Topological Polar Surface Area (TPSA). A TPSA > 140 Ų often correlates with poor membrane permeability. PEG3 adds approx 27-30 Ų to the TPSA, often keeping the total molecule within a "permeable enough" window (TPSA < 200 Ų for PROTACs) while preventing aggregation in aqueous media.

Part 2: Thermodynamics of the Ternary Complex

The efficacy of a PEG3-based PROTAC is governed by the cooperativity factor (

- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the E3 and POI.

- (Negative Cooperativity): The linker causes steric clash.

Why PEG3? PEG3 minimizes negative cooperativity during initial screening. Its flexibility allows the system to avoid steric clashes that a rigid linker might force. However, once a hit is identified, medicinal chemists often "rigidify" the linker (e.g., switching to a piperidine analog) to lock the conformation into a high-cooperativity state.

Diagram 1: The Mechanistic Pathway & The Hook Effect

The following diagram illustrates the formation of the ternary complex and the "Hook Effect," where excess PROTAC concentration leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex.

Caption: The kinetic pathway of PROTAC action. PEG3 linkers facilitate the transition from Binary to Ternary complexes by minimizing steric hindrance. High concentrations lead to the Hook Effect, saturating individual binding sites.

Part 3: Comparative Analysis of Linker Motifs[2]

The following table summarizes when to use PEG3 versus other common motifs based on experimental data trends.

| Feature | PEG3 (Polyethylene Glycol) | Alkyl Chain (C3-C6) | Rigid (Piperazine/Triazole) |

| Solubility (Aq) | High (Hydrophilic) | Low (Lipophilic) | Moderate |

| Permeability | Moderate (High TPSA) | High (Passive diffusion) | Variable |

| Metabolic Stability | Moderate (Oxidative liability) | Moderate (CYP oxidation) | High |

| Entropic Penalty | High (Flexible) | High (Flexible) | Low (Pre-organized) |

| Primary Use Case | First-line screening , solubility fix | Improving permeability | Optimizing potency/selectivity |

Part 4: Experimental Workflow for PEG3 PROTACs

This protocol validates the function of the PEG3 linker in your specific context.

Synthesis (Click Chemistry Route)

Note: Amide coupling is also common, but Click Chemistry is preferred for rapid linker scanning.

-

Warhead Functionalization: Install a terminal alkyne on the POI ligand.

-

E3 Ligand Functionalization: Install an azide moiety on the E3 ligand (e.g., Thalidomide-O-PEG3-N3).

-

CuAAC Reaction:

-

Mix 1 eq Alkyne + 1 eq Azide in tBuOH/H2O (1:1).

-

Add 10 mol% CuSO4 and 20 mol% Sodium Ascorbate.

-

Stir at RT for 2-4 hours.

-

Validation: LC-MS to confirm mass (PEG3 adds distinct mass units).

-

Biophysical Validation (TR-FRET)

Objective: Determine if PEG3 enables Ternary Complex formation.

-

Labeling: Label POI with a fluorophore (Acceptor) and E3 Ligase with Terbium (Donor).

-

Titration: Titrate PEG3-PROTAC (0.1 nM to 10 µM) into a mixture of POI and E3.

-

Readout: Measure TR-FRET signal.

-

Bell-shaped curve: Confirms ternary complex formation and hook effect.

-

Flat line: PEG3 is likely too short (steric clash) or too long (entropy).

-

Cellular Degradation Assay (Western Blot)

-

Treatment: Treat cells (e.g., HEK293) with PROTAC (1 nM - 10 µM) for 6–24 hours.

-

Control: Include a "Linker-Only" or "Epimer" control (e.g., Thalidomide enantiomer that doesn't bind CRBN) to prove the linker isn't causing off-target toxicity.

-

Lysis & Blot: Lyse cells using RIPA buffer + protease inhibitors. Blot for POI.[5]

-

Calculation: Calculate

(concentration at 50% degradation) and

Diagram 2: Experimental Decision Tree

Caption: Workflow for validating PEG3 PROTACs. Absence of ternary complex suggests length issues; poor degradation despite complex formation suggests permeability issues.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry. [Link]

-

Bemis, T. A., et al. (2021). PROTAC Linkerology: Current Trends and Future Considerations. Journal of Medicinal Chemistry. [Link]

-

Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

-

Maple, H. J., et al. (2019). Development of a General Protac Synthesis Protocol. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: Chemical Properties and Applications of Amino-PEG3-CH2COOtBu

Executive Summary

Amino-PEG3-CH2COOtBu (CAS: 189808-70-6) is a high-purity heterobifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioconjugated peptides.[1][2][3] Structurally, it features a primary amine (

Physicochemical Profile

| Property | Specification |

| Chemical Name | Amino-PEG3-acetic acid tert-butyl ester |

| CAS Number | 189808-70-6 |

| Molecular Formula | |

| Molecular Weight | 263.33 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Solubility | Soluble in DCM, DMF, DMSO, Water, Methanol |

| Reactive Groups | Primary Amine ( |

| pKa (Amine) | ~8.74 (Predicted) |

| Storage | -20°C under inert gas ( |

Structural Analysis & Reactivity

The Primary Amine (Nucleophilic Handle)

The terminal primary amine is the initiation point for synthesis. It is highly nucleophilic and unhindered, making it reactive toward:

-

Activated Esters: Reacts with NHS-esters or TFP-esters to form stable amide bonds.

-

Carboxylic Acids: Couples in the presence of carbodiimides (EDC/DCC) or phosphonium/uronium salts (HATU/PyBOP).

-

Aldehydes/Ketones: Undergoes reductive amination (with

) to form secondary amines.

The PEG3 Spacer (Solubility & Conformation)

The PEG3 unit (12 atoms long) serves two critical functions:

-

Hydrophilicity: It disrupts the hydrophobic patches often created by lipophilic drug warheads, improving the aqueous solubility of the final PROTAC or ADC payload.

-

Conformational Flexibility: Unlike alkyl chains, the ether oxygens allow for free rotation, enabling the connected ligands to adopt the necessary orientation to bind their targets (e.g., E3 ligase and POI) without steric clash.

The t-Butyl Ester (Orthogonal Protection)

The tert-butyl ester masks the carboxylic acid, rendering it inert to the basic conditions often used for amine coupling (e.g., DIPEA, Et3N). This allows the researcher to functionalize the amine end first without risk of self-polymerization. The ester is acid-labile , cleavable by Trifluoroacetic Acid (TFA) or HCl, revealing the free carboxylic acid for a second conjugation step.

Experimental Methodologies

Workflow: Amine Conjugation (Step 1)

Objective: Conjugate the amine terminus to a Ligand-NHS ester (Ligand A).

Reagents:

-

Amino-PEG3-CH2COOtBu (1.0 eq)

-

Ligand-A-NHS ester (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous DMF or DCM

Protocol:

-

Dissolution: Dissolve Ligand-A-NHS ester in anhydrous DMF.

-

Addition: Add Amino-PEG3-CH2COOtBu to the solution.

-

Activation: Add DIPEA dropwise. Monitor pH to ensure basicity (pH ~8-9).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

-

Monitoring: Check reaction progress via LC-MS (Look for mass shift:

). -

Purification: Evaporate solvent. Purify the intermediate (Ligand-A-PEG3-COOtBu) via flash chromatography or preparative HPLC.

Workflow: t-Butyl Deprotection (Step 2)

Objective: Cleave the t-butyl group to generate the free acid for the second coupling.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)[4]

-

Triisopropylsilane (TIPS) (Optional scavenger)

Protocol:

-

Preparation: Dissolve the intermediate (Ligand-A-PEG3-COOtBu) in DCM.

-

Acidification: Add TFA to achieve a final concentration of 20–50% (v/v). (e.g., 1:1 TFA:DCM).

-

Reaction: Stir at RT for 1–2 hours.

-

Note: The t-butyl cation released can re-alkylate nucleophiles. Adding 2.5% TIPS acts as a scavenger.

-

-

Work-up: Remove volatiles under a stream of nitrogen or rotary evaporation.

-

Chase: Co-evaporate with toluene or DCM (3x) to remove residual TFA.

-

Result: The product is now Ligand-A-PEG3-COOH, ready for activation and coupling to Ligand B.

Visualizing the Chemical Logic

Diagram 1: Sequential Conjugation Pathway

This diagram illustrates the orthogonal protection strategy, showing how the t-butyl group protects the acid while the amine is reacted, followed by deprotection.

Caption: The sequential conjugation workflow utilizing the orthogonal reactivity of the amine and t-butyl ester.

Diagram 2: PROTAC Assembly Logic

This diagram demonstrates the role of Amino-PEG3-CH2COOtBu in assembling a PROTAC ternary complex.

Caption: Assembly of a PROTAC molecule connecting an E3 Ligase Ligand and a Target Protein Ligand via the PEG3 linker.

Applications in Drug Discovery[5]

PROTAC Linker Design

In PROTAC development, linker length and composition significantly influence degradation efficiency (DC50) and the "hook effect."

-

Optimal Length: The PEG3 spacer provides a length of approximately 10–13 Å. This is often the "Goldilocks" zone for many E3-POI pairs (e.g., VHL-BRD4 degraders), allowing ternary complex formation without steric clash.

-

Solubility: Many PROTAC warheads (e.g., Thalidomide, Pomalidomide) are hydrophobic. The PEG3 backbone increases the thermodynamic solubility of the chimera, aiding in formulation and oral bioavailability.

Antibody-Drug Conjugates (ADCs)

While less common than in PROTACs, this linker is used in ADCs to attach cytotoxic payloads to antibodies. The acid-labile t-butyl group is removed during synthesis, and the resulting acid is often activated as a PFP (pentafluorophenyl) ester or NHS ester to react with lysine residues on the antibody surface.

Handling and Stability

-

Hygroscopicity: PEG derivatives are hygroscopic. Moisture can hydrolyze the t-butyl ester over time or deactivate NHS esters during coupling. Always equilibrate the vial to room temperature before opening to prevent condensation.

-

Acid Sensitivity: Avoid exposure to acidic fumes (HCl, TFA) during storage, as this will prematurely deprotect the carboxyl group.

-

Storage: Store at -20°C. For long-term storage (>6 months), keep under Argon or Nitrogen.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

Sources

A Guide to MeNH-PEG3-CH2COOtBu: From Synthetic Building Block to Biological Action

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has introduced a new therapeutic modality, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery.[1][2] A critical component of any PROTAC is the linker, a chemical bridge that not only connects the two ends of the molecule but also profoundly influences its biological activity.[3][4]

This guide provides an in-depth examination of a specific and widely used linker building block: MeNH-PEG3-CH2COOtBu . We will deconstruct its chemical functionalities, detail its role in the synthesis of PROTACs, and explain the ultimate mechanism of action of the resulting degrader molecules.

Part 1: Deconstructing the Linker - A Tale of Three Moieties

The structure of MeNH-PEG3-CH2COOtBu is elegantly designed for sequential, controlled chemical reactions. Each part of the molecule has a distinct and critical role in the construction of a functional PROTAC.

| Component | Structure | Molecular Formula | Molecular Weight | Primary Function |

| MeNH-PEG3-CH2COOtBu | MeNH-(CH2CH2O)3-CH2COOtBu | C14H29NO5 | 291.38 g/mol | Heterobifunctional PROTAC Linker Building Block |

-

The Methylamino (MeNH) Group: This terminus serves as a versatile nucleophilic handle. In a typical PROTAC synthesis, the methylamino group is reacted with an electrophilic center on a pre-formed ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][] This reaction forms a stable amide or secondary amine bond, securely attaching one end of the linker.

-

The PEG3 Spacer: The central part of the molecule is a triethylene glycol (PEG3) chain. PEG linkers are the most common type used in PROTAC design, comprising roughly 55% of reported linkers.[7] This is due to several key advantages:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the final PROTAC molecule, which is often large and hydrophobic.[3][8][9] This can improve cell permeability and overall bioavailability.[10]

-

Flexibility and Spacing: The PEG3 unit provides a flexible spacer of a defined length. This is not merely a passive bridge; the length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][7] It allows the two proteins to adopt an optimal orientation for the subsequent ubiquitin transfer.

-

Reduced Non-specific Binding: The hydrophilicity of PEG can also minimize non-specific hydrophobic interactions with other proteins, potentially reducing off-target effects.[3]

-

-

The tert-Butyl Ester (CH2COOtBu) Group: This terminus is a protected carboxylic acid. The tert-butyl (tBu) group acts as a robust protecting group, preventing the carboxylic acid from reacting while the MeNH end is being coupled to the E3 ligase ligand. This chemical orthogonality is fundamental to a controlled, stepwise synthesis. Once the first coupling reaction is complete, the tBu group can be cleanly removed to reveal the free carboxylic acid, which is then ready for conjugation to the target protein ligand.

The diagram below illustrates the distinct functional parts of the linker building block.

Caption: Functional domains of the MeNH-PEG3-CH2COOtBu linker.

Part 2: The Synthetic Workflow - Building the PROTAC

The "mechanism of action" of MeNH-PEG3-CH2COOtBu is best understood through its role in chemical synthesis. The process involves a logical, three-stage workflow that leverages the linker's distinct termini.

Stage 1: E3 Ligase Ligand Conjugation

The synthesis begins by coupling the linker to the E3 ligase ligand. The free methylamino group of the linker acts as a nucleophile, typically reacting with an activated carboxylic acid or other electrophilic site on the E3 ligase ligand to form a stable bond.

Stage 2: Deprotection of the Carboxylic Acid

With the E3 ligase ligand securely attached, the next step is to deprotect the other end of the linker. The tert-butyl ester is efficiently cleaved under acidic conditions, most commonly using Trifluoroacetic Acid (TFA), often in a solvent like Dichloromethane (DCM).[11][12] The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[13][14] This leaves a free carboxylic acid, ready for the final coupling step.

Stage 3: Target Protein Ligand Conjugation

The newly revealed carboxylic acid is now activated to make it highly reactive towards an amine group on the target protein ligand. A common and highly efficient method for this is the use of a peptide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[15][16] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[17][18] The amine on the target protein ligand then attacks this active ester, forming the final, stable amide bond and completing the PROTAC synthesis.[15]

The following workflow visualizes this synthetic pathway.

Caption: Stepwise synthesis of a PROTAC using the linker.

Part 3: The Biological Mechanism - Hijacking the Ubiquitin-Proteasome System

Once synthesized, the PROTAC molecule can be introduced to a biological system. Its mechanism of action is a catalytic cycle of targeted protein degradation that leverages the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS).[2][19]

-

Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge.[2] One end binds to the target Protein of Interest (POI) and the other end binds to an E3 ubiquitin ligase, bringing the two proteins into close proximity and forming a key "ternary complex" (POI-PROTAC-E3 Ligase).[5][] The linker's length and flexibility are paramount for the stability of this complex.[3]

-

Ubiquitination: Within the ternary complex, the E3 ligase functions as it normally would: it catalyzes the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme onto lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[2][19] The proteasome binds to the tagged protein, unfolds it, and degrades it into small peptides.

-

Catalytic Recycling: After the target protein is ubiquitinated, the ternary complex dissociates. The PROTAC molecule is released unharmed and can proceed to bind another target protein and E3 ligase, initiating another cycle of degradation.[2][19] This catalytic nature means that a small amount of PROTAC can eliminate a large amount of target protein.[1]

The diagram below outlines this catalytic cycle.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Part 4: Experimental Protocols

The following are generalized, representative protocols for the key synthetic steps involving the linker. Researchers must adapt concentrations, reaction times, and purification methods based on the specific properties of their E3 ligase and target protein ligands.

Protocol 1: tert-Butyl Ester Deprotection

This protocol describes the removal of the tBu protecting group from the E3 Ligase-Linker intermediate.

-

Preparation: Dissolve the E3 Ligase-Linker-COOtBu intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[20]

-

Reaction Initiation: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).[12][20]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.

-

Work-up: Remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.

-

Result: The resulting crude product, the E3 Ligase-Linker-COOH as a TFA salt, can often be used directly in the next step after thorough drying under high vacuum.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the final conjugation of the deprotected intermediate to the target protein ligand.

-

Reagent Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the E3 Ligase-Linker-COOH intermediate (1.0 eq) and the target protein ligand containing a primary or secondary amine (1.1 eq) in anhydrous DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution, followed by HATU (1.2 eq).[15][17]

-

Reaction: Stir the reaction mixture at room temperature. Monitor progress by LC-MS. The reaction is typically complete within 1-12 hours.

-

Quenching & Extraction: Once the reaction is complete, quench with water and dilute with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude final PROTAC product using an appropriate method, such as flash column chromatography or preparative RP-HPLC.[21]

References

- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

- Wikipedia. HATU.

- AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025).

- Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. (2025).

- Frontiers. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.

- BOC Sciences. Targeted Protein Degradation: PROTAC.

- Common Organic Chemistry. Amine to Amide Mechanism - HATU.

- Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017).

- Benchchem. The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide.

- Precise PEG. Linkers in PROTACs.

- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024).

- Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- Biopharma PEG. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. (2022).

- Wikipedia. Proteolysis targeting chimera.

- ECHEMI. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

- Benchchem. Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.

- The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. (2021).

- ResearchGate. How can I deprotect esters using TFA?. (2015).

- Benchchem. Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.

- Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. (2025).

- ACS Publications. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018).

- Merck Millipore. PROTAC Synthesis Kits for Targeted Protein Degradation.

- MedchemExpress.com. PROTAC Synthesis | Click Chemistry.

- Enamine. Building blocks and linkers for PROTAC synthesis.

- PMC. Current strategies for the design of PROTAC linkers: a critical review.

- Benchchem. Application Notes and Protocols for Bioconjugation Techniques Using PEG3 Linkers.

- NIH. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.

- BOC Sciences. MeNH-PEG3-NHMe | CAS 68960-89-4.

- PurePEG. Amino-PEG-acetic acid t-butyl ester H2N-PEG3-CH2COOtBu.

- TCI Chemicals. Bioconjugation Reagents.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

- 16. commonorganicchemistry.com [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Linker as the Linchpin of Protein Degradation

An In-Depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] This is accomplished by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] At the heart of this technology lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule composed of three parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5]

Initially perceived as a simple spacer, the linker is now understood to be a critical and active component that dictates the overall success of a PROTAC.[3][6] Its length, chemical composition, and rigidity are not passive features; they actively control the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), influence the molecule's physicochemical properties, and ultimately determine the potency and selectivity of protein degradation.[3][][8][9] This guide provides a deep dive into the science and strategy behind designing and optimizing these crucial bifunctional linkers, offering field-proven insights for researchers at the forefront of drug discovery.

Part 1: The Core Mechanism and the Linker's Decisive Role

The fundamental action of a PROTAC is to act as a molecular matchmaker, bringing the POI into close proximity with an E3 ligase.[1][10] This proximity enables the E3 ligase to transfer ubiquitin to lysine residues on the surface of the POI.[3] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and destruction by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically.[1][11]

The linker's primary role is to orchestrate the geometry of this induced trimeric assembly. An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which significantly enhances the stability of the ternary complex.[3] Conversely, a poorly designed linker can introduce steric clashes or unfavorable orientations, leading to negative cooperativity and hampering degradation.[3]

Part 2: Principles of Rational Linker Design

The design of an effective linker is a multi-parameter optimization process that moves beyond a "trial and error" approach.[][8] It requires careful consideration of several interconnected factors.

Linker Length

Length is the most critical and empirically optimized parameter.[3][12]

-

Too Short: A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex.[3][13]

-

Too Long: An excessively long linker can increase conformational flexibility to a detrimental degree. This adds an entropic penalty to ternary complex formation and may allow for unproductive binding modes where ubiquitination is inefficient.[3][8][13] It can also contribute to the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[2][3]

Most successful PROTACs feature linkers ranging from 7 to 29 atoms in length, though the optimal length is unique to each POI-E3 ligase pair.[12][13]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker profoundly impacts the PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[3][][9]

| Linker Type | Common Motifs | Advantages | Disadvantages |

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Synthetically accessible, easy to modify.[3] PEG linkers can improve solubility.[3][4] | Can have poor physicochemical properties (high lipophilicity, high rotatable bonds).[3] May be more susceptible to metabolism.[] |

| Rigid | Piperazine/piperidine rings, Phenyl rings, Alkynes, Triazoles | Constrains conformation, potentially improving selectivity.[3][] Can lead to improved pharmacokinetic properties.[3] | More synthetically challenging.[3] Lack of flexibility can hinder productive complex formation.[3] |

A key concept in linker design is the "chameleon effect" , where a flexible linker can adopt a more compact, less polar conformation to pass through the hydrophobic cell membrane, then extend into a more polar conformation in the aqueous cytoplasm.[3][14] This property is crucial for achieving oral bioavailability in molecules that are often large and fall outside traditional "Rule of 5" guidelines.[][14]

Attachment Points (Exit Vectors)

The point at which the linker connects to the warhead and the E3 ligase ligand is a critical, yet often overlooked, design parameter. The optimal "exit vector" should point towards a solvent-exposed region of the ligand-protein binary complex.[] This minimizes disruption of the essential binding interactions required for target engagement and E3 ligase recruitment, while maximizing the potential for productive protein-protein interactions in the ternary complex.[]

Part 3: Advanced and "Smart" Linker Strategies

To overcome limitations and gain greater control over protein degradation, researchers have developed innovative linker technologies.

-

Covalent Linkers: These linkers incorporate a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein.[15] This can lead to prolonged target engagement and enhanced degradation efficiency, but the catalytic nature of the PROTAC is lost as it is degraded along with the target.[15][16]

-

Photoswitchable Linkers: Often containing an azobenzene moiety, these linkers can switch between cis and trans isomers upon exposure to specific wavelengths of light.[3][8] This allows for unprecedented spatiotemporal control over PROTAC activity, enabling researchers to turn degradation "on" or "off" in specific tissues or at specific times.[3][8]

-

Cleavable Linkers: These linkers are designed to be cleaved by specific intracellular triggers, such as enzymes or changes in the redox environment, releasing the active PROTAC molecule.[3][17]

-

Clickable Linkers (CLIPTACs): In this strategy, the warhead and E3-recruiting moieties are administered as two separate molecules that then "click" together inside the cell via a bioorthogonal reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the active PROTAC.[10][18][19]

Part 4: Experimental Protocols for Linker Evaluation

A robust and multi-faceted screening cascade is essential for identifying an optimal linker. This involves a series of biophysical and cell-based assays to validate each step of the PROTAC mechanism.

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in solution. It measures the energy transfer between a donor fluorophore (e.g., on an anti-tag antibody for the POI) and an acceptor fluorophore (e.g., on an antibody for the E3 ligase). A high TR-FRET signal indicates the proteins are in close proximity, mediated by the PROTAC.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC) to desired stock concentrations in assay buffer.

-

Prepare a serial dilution of the PROTAC linker library in DMSO, followed by a dilution in assay buffer.

-

Prepare TR-FRET antibody solutions: Tb-conjugated anti-His antibody (donor) and FITC-conjugated anti-VHL antibody (acceptor).

-

-

Assay Plate Setup:

-

In a 384-well, low-volume assay plate, add 2 µL of the PROTAC dilutions. Include "no PROTAC" and "no protein" controls.

-

Add 4 µL of the POI solution to each well.

-

Add 4 µL of the E3 ligase solution to each well.

-

Incubate at room temperature for 60 minutes to allow for complex formation.

-

-

Detection:

-

Add 5 µL of the donor antibody solution to all wells.

-

Add 5 µL of the acceptor antibody solution to all wells.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation. A bell-shaped curve indicates the "hook effect."

-

Protocol 2: Target Degradation Assay (Automated Western Blot)

Principle: The most direct method to confirm PROTAC efficacy is to measure the reduction in the amount of target protein within cells. Automated Western systems like Simple Western™ provide a high-throughput, quantitative alternative to traditional Western blotting.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing the POI) in a 24-well plate and grow to ~80% confluency.

-

Prepare serial dilutions of the PROTACs in culture medium.

-

Treat cells with the PROTACs for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

-

Lysate Preparation:

-

Aspirate the media and wash the cells once with cold PBS.

-

Lyse the cells directly in the wells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

-

Simple Western Analysis:

-

Dilute the lysates to a consistent final concentration (e.g., 0.2 mg/mL) in the sample buffer provided by the manufacturer.

-

Load the prepared lysates, primary antibodies (one for the POI, one for a loading control like GAPDH), and detection reagents into the designated assay plate.

-

Place the plate into the Simple Western instrument and run the automated protocol for size-based separation, immunodetection, and chemiluminescent signal quantification.

-

-

Data Analysis:

-

The instrument software automatically calculates the peak area for the POI and the loading control.

-

Normalize the POI peak area to the loading control peak area for each sample.

-

Plot the normalized POI levels against the PROTAC concentration.

-

Fit the data to a dose-response curve to calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

-

Self-Validating Controls for Degradation Assays: To ensure the observed protein loss is a direct result of the intended PROTAC mechanism, several controls are essential:[2][20]

-

Inactive Epimer: Synthesize a stereoisomer of the PROTAC (e.g., of the E3 ligase ligand) that is known to not bind its target. This control should not induce degradation.[2][20]

-

E3 Ligase Knockout: Perform the degradation experiment in a cell line where the recruited E3 ligase (e.g., CRBN) has been knocked out. Degradation should be abrogated.[2][20]

-

Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or Carfilzomib). This should "rescue" the protein from degradation, confirming the involvement of the proteasome.[2][20]

-

mRNA Levels: Use qRT-PCR to measure the mRNA levels of the POI. PROTAC treatment should not significantly change mRNA expression, confirming that the protein loss is post-translational.[2]

Part 5: Clinical Perspective and Future Outlook

The tangible success of rational linker design is exemplified by the first PROTACs to enter and show promise in clinical trials, such as Arvinas's ARV-110 (targeting the androgen receptor) and ARV-471 (vepdegestrant, targeting the estrogen receptor).[1][4][11][21] The development of these molecules involved extensive optimization of linker composition and length to achieve potent degradation alongside favorable oral bioavailability and pharmacokinetic profiles.[4]

The field of bifunctional linkers is rapidly advancing. Future innovations will likely focus on:

-

Expanding the E3 Ligase Toolbox: Discovering ligands for novel, tissue-specific E3 ligases to improve selectivity and reduce off-target effects.[6][22]

-

AI and Computational Design: Using machine learning and molecular dynamics simulations to better predict optimal linker structures and ternary complex conformations, reducing the reliance on empirical screening.[2][17]

-

New Modalities: Developing linkers for other degradation pathways, such as lysosomal degradation (LYTACs) or autophagy (AUTACs), to target a wider range of proteins, including extracellular and membrane-bound targets.[11][23]

The linker is the intelligent core of a PROTAC, transforming two separate binding events into a potent, catalytic degradation machine. A deep understanding of its design principles and a rigorous experimental approach to its optimization are paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

-

Targeted Protein Degraders - NJ Bio, Inc. (2025, December 4). NJ Bio, Inc. Retrieved March 7, 2026, from [Link]

-

Turetsky, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved March 7, 2026, from [Link]

-

Turetsky, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved March 7, 2026, from [Link]

-

Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. Retrieved March 7, 2026, from [Link]

-

Assays for Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved March 7, 2026, from [Link]

-

Li, K., et al. (2024). Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. PubMed Central. Retrieved March 7, 2026, from [Link]

-

Tan, J., et al. (2023). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central. Retrieved March 7, 2026, from [Link]

-

Sun, X., & Rao, Y. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. Retrieved March 7, 2026, from [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PubMed Central. Retrieved March 7, 2026, from [Link]

-

The emerging promise of targeted protein degraders in CLL and other hematological malignancies. (2025, September 13). VJHemOnc. Retrieved March 7, 2026, from [Link]

-

Polypeptide “Warhead” Targeting MYC for Cancer Therapy. (n.d.). Imperial College London. Retrieved March 7, 2026, from [Link]

-

PROTACs revolutionize small molecule drugs. (2024, November 15). CAS. Retrieved March 7, 2026, from [Link]

-

Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. Retrieved March 7, 2026, from [Link]

-

Foley, C. A., et al. (2025, March 17). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved March 7, 2026, from [Link]

-

(PDF) Novel approaches for the rational design of PROTAC linkers. (2026, January 5). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Targeted Degradation of DNA/RNA Binding Proteins via Covalent Hydrophobic Tagging. (2023, July 24). CCS Chemistry. Retrieved March 7, 2026, from [Link]

-

How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio. Retrieved March 7, 2026, from [Link]

-

The Developability Challenges with Bifunctional Targeted Protein Degraders. (2023, October 12). Firma B. Retrieved March 7, 2026, from [Link]

-

Zengerle, M., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. (n.d.). Receptor.AI. Retrieved March 7, 2026, from [Link]

-

Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. Retrieved March 7, 2026, from [Link]

-

Cell-based protein degrader assays for microplates. (2024, May 22). BMG Labtech. Retrieved March 7, 2026, from [Link]

-

E3Docker: a docking server for potential E3 binder discovery. (2025, May 8). Oxford Academic. Retrieved March 7, 2026, from [Link]

-

Zhang, C., et al. (2022). Major Advances in Emerging Degrader Technologies. Frontiers. Retrieved March 7, 2026, from [Link]

-

Rational design of the linkers in targeting chimeras. (2025, September 22). Chemical Science (RSC Publishing). Retrieved March 7, 2026, from [Link]

-

Tin, G., et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers. Retrieved March 7, 2026, from [Link] reversible-covalent-protacs-novel-and-efficient-targeted-degradation-strategy/full

-

Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. (2019, September 8). Firma C. Retrieved March 7, 2026, from [Link]

-

Targeted Protein Degrader (TPD) biomarker services. (n.d.). CellCarta. Retrieved March 7, 2026, from [Link]

-

Covalent chemistry in targeted protein degradation. (2026, February 3). ResearchGate. Retrieved March 7, 2026, from [Link]

-

IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. (2024, January 15). Firma D. Retrieved March 7, 2026, from [Link]

-

PROTAC Chemistry. (n.d.). ChemPartner. Retrieved March 7, 2026, from [Link]

-

PROTACs upgraded: the rise of PROTACs in hematological malignancies. (2024, March 28). Blood. Retrieved March 7, 2026, from [Link]

-

Kim, Y., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. PubMed Central. Retrieved March 7, 2026, from [Link]

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Chemistry [chempartner.com]

- 6. Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. njbio.com [njbio.com]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. contractpharma.com [contractpharma.com]

- 15. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 17. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. escholarship.org [escholarship.org]

- 21. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Frontiers | Major Advances in Emerging Degrader Technologies [frontiersin.org]

MeNH-PEG3-CH2COOtBu: Strategic Implementation in Targeted Protein Degradation

Executive Summary

MeNH-PEG3-CH2COOtBu (CAS: 1618678-81-1) is a specialized heterobifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Distinguished by its secondary amine (N-methyl) terminus and tert-butyl protected carboxylate, this molecule offers a unique solution for medicinal chemists seeking to optimize solubility, permeability, and linker rigidity.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and experimental protocols for integration into drug discovery workflows.

Chemical Architecture & Physicochemical Profile[3][4]

Structural Analysis

The molecule is defined by three functional zones that dictate its reactivity and utility in bioconjugation.

-

Zone A: N-Methyl Secondary Amine (Nucleophile)

-

Function: Serves as the primary attachment point for E3 ligase ligands (e.g., VHL, Cereblon) or Warheads.

-

Advantage: Unlike primary amines, the N-methyl group eliminates a hydrogen bond donor. This often improves the cell permeability of the final PROTAC molecule (Lipinski's Rule of 5) and prevents unwanted cyclization or side reactions during synthesis.

-

-

Zone B: PEG3 Spacer (Hydrophilic Linker)

-

Function: Provides a defined spatial separation (approx. 10–14 Å extended length) between the two ligands.

-

Advantage: The triethylene glycol backbone imparts aqueous solubility to hydrophobic warheads, modulating the physicochemical properties (logD) of the final conjugate.

-

-

Zone C: tert-Butyl Acetate (Masked Electrophile)

-

Function: A protected carboxylic acid precursor.

-

Advantage: The tert-butyl (tBu) ester is orthogonal to base-labile protecting groups (e.g., Fmoc). It remains stable during basic coupling reactions and is cleanly removed by acidic conditions (TFA/DCM).

-

Key Properties Table

| Property | Specification |

| Systematic Name | tert-butyl 5,8,11-trioxa-2-azatridecan-13-oate |

| Common Name | MeNH-PEG3-CH2COOtBu |

| CAS Number | 1618678-81-1 |

| Molecular Formula | C₁₃H₂₇NO₅ |

| Molecular Weight | 277.36 g/mol |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Moderate water solubility |

| pKa (Amine) | ~9.5 (Secondary amine) |

| Appearance | Colorless to pale yellow oil |

Synthetic Utility & Mechanism[1][5]

Visualizing the Functional Logic

The following diagram illustrates the chemical connectivity and functional zones of MeNH-PEG3-CH2COOtBu.

Figure 1: Functional decomposition of MeNH-PEG3-CH2COOtBu.

Why N-Methylation Matters

In PROTAC design, the linker attachment point is critical. Many E3 ligase ligands (e.g., VHL ligand VH032) are attached via an amide bond. Using a primary amine linker results in a secondary amide (-CONH-), which acts as a hydrogen bond donor.

-

Permeability: H-bond donors can reduce membrane permeability. Using the MeNH linker results in a tertiary amide (-CON(Me)-), removing the donor and potentially improving oral bioavailability.

-

Conformation: The methyl group introduces steric bulk that restricts rotation around the amide bond, potentially locking the PROTAC into a more bioactive conformation.

Experimental Protocols

General Synthesis Workflow for PROTACs

The synthesis typically follows a "C-terminus to N-terminus" or convergent approach. The MeNH group is usually coupled first to an activated ester (NHS/Pfp) or acid chloride, followed by deprotection of the tBu group to reveal the carboxylic acid for the second coupling.

Figure 2: Standard PROTAC assembly workflow using MeNH-PEG3-CH2COOtBu.

Protocol A: Amide Coupling (Amine Terminus)

Objective: Conjugate the MeNH end to a carboxylic acid-containing ligand (Ligand-COOH).

-

Activation: Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 5–10 minutes at room temperature to form the active ester.

-

Coupling: Add MeNH-PEG3-CH2COOtBu (1.1 eq) to the reaction mixture.

-

Note: The secondary amine is nucleophilic but sterically more hindered than a primary amine. Ensure the reaction runs for sufficient time (2–16 hours).

-

-

Monitoring: Monitor by LC-MS. The product should show mass [M+H]+ corresponding to Ligand-Linker-tBu.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: tert-Butyl Deprotection

Objective: Remove the tBu group to expose the carboxylic acid for the second conjugation.

-

Dissolution: Dissolve the Intermediate (from Protocol A) in DCM (approx. 0.1 M concentration).[2]

-

Acidolysis: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 to 1:4 (TFA:DCM).

-

Tip: Add Triisopropylsilane (TIPS) (2.5% v/v) as a scavenger if the molecule contains oxidation-sensitive residues (e.g., Methionine, Tryptophan).

-

-

Reaction: Stir at room temperature for 1–3 hours. Monitor by LC-MS (disappearance of +56 Da fragment or shift in retention time).

-

Workup: Remove volatiles under reduced pressure (rotary evaporator). Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

-

Result: The resulting crude carboxylic acid is usually used directly in the next coupling step without further purification to avoid loss.

Quality Control & Analytics

To ensure the integrity of the linker before and during synthesis, the following analytical parameters are recommended:

-

¹H NMR (CDCl₃, 400 MHz):

-

t-Butyl Singlet: ~1.45 ppm (9H, s).

-

Methylamine Singlet: ~2.45 ppm (3H, s) (shifts if protonated).

-

PEG Backbone: 3.50–3.70 ppm (multiplets, ~12H).

-

Alpha-Carbonyl CH₂: ~4.0 ppm (2H, s, O-CH₂-COO).

-

-

Storage: Store neat at -20°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) over time; keep tightly sealed.

References

-

Arvinas Operations, Inc. (2014).[3] Proteolysis Targeting Chimeras (PROTACs) Directed to the Modulation of the Estrogen Receptor. WO2014108452A1.[3] Link

-

BOC Sciences . MeNH-PEG3-NHMe and Related Linker Properties. Accessed 2026.

-

BroadPharm . MeNH-PEG Linkers for Bioconjugation. Accessed 2026. Link

-

Sigma-Aldrich . tert-Butyl 5,8,11-trioxa-2-azatridecan-13-oate Product Detail. Accessed 2026. Link

-

Amatek Scientific . MeNH-PEG3-CH2COOtBu Product Information. Accessed 2026. Link

Sources

- 1. methyl (2S)-2-({[1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(trifluoromethyl)aziridin-2-yl]carbonyl}amino)-3-methylbutanoate - CAS号 1385818-42-7 - 摩熵化学 [molaid.com]

- 2. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | C11H22O5 | CID 14833137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MeNH-PEG3-CH2COOtBu - CAS号 1618678-81-1 - 摩熵化学 [molaid.com]

Engineering the Solvation Sphere: Optimizing Solubility and Hydrophilicity in PEGylated PROTAC Linkers

Introduction: The Physicochemical Bottleneck of PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, their heterobifunctional architecture—comprising a protein of interest (POI) ligand, an E3 ligase recruiter, and a linker—routinely pushes their molecular weight beyond 800 Da. This places them firmly in the "beyond Rule of Five" (bRo5) chemical space. Consequently, the most critical bottleneck in PROTAC drug development is achieving a viable balance between aqueous solubility and cell membrane permeability.

To overcome the extreme lipophilicity of the warheads, medicinal chemists predominantly utilize polyethylene glycol (PEG) chains as the privileged scaffold for PROTAC linkers (1)[1]. This whitepaper provides an in-depth mechanistic analysis of how PEGylation dictates the hydrophilicity of PROTACs, the causality behind optimization trade-offs, and the self-validating experimental workflows required to measure these properties.

Mechanistic Foundations of PEGylated Linkers

Solvation Thermodynamics

Unlike highly lipophilic alkyl chains, PEG linkers introduce repeating ethylene glycol units (-CH

The "Chameleon Effect" and Intramolecular Hydrogen Bonding (IMHB)

While hydrophilicity is essential for systemic circulation and assay formulation, excessive polarity severely restricts passive transcellular permeability. Every additional ether oxygen increases the Topological Polar Surface Area (TPSA). So, how do PEGylated PROTACs permeate cells?

The answer lies in the conformational flexibility of PEG. In a lipophilic membrane environment, PEG linkers can fold, allowing the ether oxygens to form Intramolecular Hydrogen Bonds (IMHBs) with hydrogen bond donors (such as amide N-H groups) on the warheads (3)[3]. This "chameleon effect" dynamically masks the molecule's polarity, effectively reducing the apparent TPSA during membrane transit.

PROTAC solvation, permeation, and ternary complex formation pathway.

Balancing Hydrophilicity and Permeability: The Linker Length Dilemma

The design of an effective PROTAC linker involves a multi-parameter optimization process (4)[4]. A PEG linker that is too short fails to provide sufficient aqueous solubility and may cause steric clashes between the POI and E3 ligase, preventing ternary complex formation. Conversely, excessively long PEG chains (e.g., >PEG6) introduce a severe entropic penalty upon binding and inflate the TPSA beyond the compensatory limits of IMHB formation, plummeting permeability.

Quantitative Comparison: PEG vs. Alkyl Linkers

The following table synthesizes representative physicochemical trade-offs observed during standard BRD4-VHL PROTAC optimization campaigns:

| Linker Motif | Chain Length (Atoms) | cLogP | TPSA (Ų) | Thermodynamic Solubility (µM) | PAMPA Permeability ( |

| Alkyl | 8 | 5.8 | 145 | < 1.0 | 15.2 |

| PEG2 | 8 | 4.2 | 165 | 14.5 | 8.4 |

| PEG3 | 11 | 3.7 | 175 | 48.2 | 2.1 |

| PEG4 | 14 | 3.3 | 185 | 92.0 | < 1.0 |

Data illustrates the inverse relationship between PEG-driven solubility and passive membrane permeability.

Self-Validating Experimental Workflows

To accurately engineer these molecules, researchers must rely on assay systems specifically adapted for the unique behavior of bRo5 compounds. Standard small-molecule protocols often yield false positives or negatives when applied to PROTACs.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays (which rely on DMSO stock dilution) artificially inflate the solubility of PROTACs due to co-solvent effects. A rigorous thermodynamic approach is required.

-

Solid Dispensing: Dispense 1-2 mg of crystalline PROTAC powder into a glass vial. Causality: Glass is critical; highly lipophilic PROTACs exhibit severe non-specific binding to standard polypropylene plastics, which skews quantification.

-

Buffer Addition: Add 1 mL of aqueous buffer (e.g., PBS pH 7.4). Do not add any DMSO.

-

Equilibration: Agitate the suspension on a thermoshaker at 37°C for 48 hours. Causality: PROTACs frequently form transient supersaturated states or amorphous aggregates. A 48-hour equilibration ensures the system reaches true thermodynamic equilibrium with the lowest-energy crystalline state.

-

Phase Separation: Centrifuge at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove all undissolved particulates.

-

Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in a highly solubilizing solvent (e.g., 100% acetonitrile).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a reliable predictor of PROTAC permeability when optimized for high-molecular-weight compounds (3)[3].

-

Donor Preparation: Dissolve the PROTAC in PBS pH 7.4 containing 5% DMSO. Causality: Unlike the solubility assay, a co-solvent is mandatory here. Without it, the PROTAC will precipitate in the donor well before partitioning into the membrane, yielding a false-negative permeability rate.

-

Membrane Coating: Apply 5 µL of a 20% (w/v) lecithin in dodecane solution to the PVDF filter (0.45 µm pore size) of the acceptor plate to mimic the lipid bilayer.

-

Assembly & Incubation: Combine the donor and acceptor plates. Incubate at 25°C for 16 hours. Causality: Standard small-molecule PAMPA uses 4-5 hour incubations. Because PROTACs have severely restricted diffusion coefficients, a 16-hour incubation is required to accumulate detectable analyte in the acceptor well.

-

Quantification: Measure the concentration of the PROTAC in both wells via LC-MS/MS to calculate effective permeability (

).

Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Advanced Optimization Strategies

When standard linear PEG chains fail to yield the desired pharmacokinetic profile, structural tuning must be employed:

-

Amide-to-Ester Substitutions: Replacing the amide bond connecting the PEG linker to the warhead with an ester bond removes a key hydrogen bond donor. This subtle change drastically improves passive permeability without sacrificing the solubility benefits of the PEG chain (3)[3].

-

Linker Rigidification: Introducing constrained cyclic motifs (e.g., piperazines or azetidines) into the linker or the E3-binding scaffold can dramatically enhance aqueous solubility. Rigidification reduces the number of rotatable bonds, thereby lowering the entropic penalty of binding while maintaining a favorable dipole moment for solvation (5)[5].

Logical workflow for optimizing PROTAC physicochemical properties via linker tuning.

Conclusion

The rational design of PEGylated PROTAC linkers is not merely a synthetic exercise of connecting two ligands; it is a rigorous exercise in physicochemical engineering. By understanding the thermodynamic solvation of ether oxygens, leveraging the chameleon effect of IMHBs, and employing specialized bRo5-compliant assays, drug development professionals can successfully navigate the narrow therapeutic window between solubility and permeability.

References

- Overview of PROTAC Linkers, ChemPep.

- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity, National Institutes of Health (NIH) / PMC.

- What are PROTAC Linkers?, BroadPharm.

- Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders, ChemRxiv.

- Novel approaches for the rational design of PROTAC linkers, Open Exploration Publishing.

Sources

- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 2. chempep.com [chempep.com]

- 3. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

MeNH-PEG3-CH2COOtBu: A Versatile Linker for Advanced PROTAC Design

Introduction: The Critical Role of Linkers in PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3][]

Among the various linker classes, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance aqueous solubility and provide conformational flexibility.[5][6] The strategic incorporation of modifications within the PEG linker, such as N-methylation, can further refine the properties of a PROTAC, potentially leading to improved oral bioavailability and cell permeability.[5][7] The N-methyl group can influence the linker's conformational preferences, reducing the number of hydrogen bond donors and impacting the molecule's ability to adopt folded conformations that shield polar surface area, a key factor in passive cell diffusion.[5][8]

This application note provides a comprehensive guide to the synthesis, purification, and characterization of MeNH-PEG3-CH2COOtBu , a versatile monofunctional PEG linker featuring a terminal methylamino group and a protected carboxylic acid. This linker is a valuable building block for the modular synthesis of PROTACs, allowing for the facile attachment of a warhead for the POI via amide bond formation after deprotection of the tert-butyl ester.

Synthesis of MeNH-PEG3-CH2COOtBu: A Step-by-Step Protocol

The synthesis of MeNH-PEG3-CH2COOtBu is achieved through a reliable and high-yielding reductive amination of the commercially available precursor, H2N-PEG3-CH2COOtBu. This method is favored for its mild reaction conditions, which are compatible with the acid-sensitive tert-butyl ester protecting group.

Overall Reaction Scheme

Caption: Figure 1. Reductive amination for MeNH-PEG3-CH2COOtBu synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| H2N-PEG3-CH2COOtBu | ≥95% | Commercially Available |

| Formaldehyde (37% in H2O) | ACS Reagent | Sigma-Aldrich |

| Sodium triacetoxyborohydride | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Saturated aq. NaHCO3 | ||

| Brine | ||

| Anhydrous Na2SO4 | ||

| Silica Gel | 230-400 mesh |

Experimental Protocol

-

Reaction Setup: To a solution of H2N-PEG3-CH2COOtBu (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N2 or Ar), add formaldehyde (1.2 eq, 37% aqueous solution).

-

Reaction Initiation: Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The use of sodium triacetoxyborohydride is crucial as it is a mild reducing agent that is selective for the iminium ion intermediate and compatible with the tert-butyl ester.[1]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford MeNH-PEG3-CH2COOtBu as a colorless oil.

Characterization of MeNH-PEG3-CH2COOtBu

Thorough characterization of the synthesized linker is essential to confirm its identity and purity before its use in PROTAC synthesis.

Expected Results

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C13H27NO5 |

| Molecular Weight | 277.36 g/mol |

| Purity (by LC-MS) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PEG-containing molecules.[2][9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.65-3.55 (m, 10H, PEG -OCH₂CH₂O-)

-

δ 4.05 (s, 2H, -OCH₂COOtBu)

-

δ 2.80 (t, J = 5.2 Hz, 2H, -CH₂NHCH₃)

-

δ 2.45 (s, 3H, -NHCH₃)

-

δ 1.45 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.5 (-COO-)

-

δ 81.5 (-C(CH₃)₃)

-

δ 70.8, 70.6, 70.4, 70.2, 69.0 (PEG -CH₂-)

-

δ 50.0 (-CH₂NHCH₃)

-

δ 36.5 (-NHCH₃)

-

δ 28.2 (-C(CH₃)₃)

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

-

Expected m/z: [M+H]⁺ = 278.19

Application in PROTAC Synthesis

The synthesized MeNH-PEG3-CH2COOtBu linker is a key intermediate for the construction of PROTACs. The tert-butyl ester can be readily deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the carboxylic acid, which can then be coupled to an amine-containing warhead for the protein of interest using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The terminal methylamino group provides a point of attachment for the E3 ligase ligand.

Caption: Figure 2. Workflow for PROTAC synthesis using the linker.

The Rationale for N-Methylation in PROTAC Linkers

The incorporation of an N-methyl group in the PROTAC linker is a deliberate design choice aimed at optimizing the physicochemical and pharmacokinetic properties of the final degrader molecule.

-

Improved Cell Permeability: The replacement of a hydrogen atom with a methyl group on the nitrogen atom reduces the number of hydrogen bond donors in the linker. This can lead to a decrease in the polar surface area of the PROTAC, which is a key factor in enhancing passive diffusion across cell membranes.[7]

-

Conformational Rigidity: The N-methyl group can introduce a degree of steric hindrance that influences the conformational flexibility of the linker. This can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex.[5]

-

Metabolic Stability: N-methylation can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the PROTAC.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of MeNH-PEG3-CH2COOtBu, a valuable and versatile linker for the development of next-generation PROTACs. The use of a mild reductive amination strategy ensures the integrity of the acid-sensitive tert-butyl ester, allowing for a modular and efficient approach to PROTAC assembly. The strategic incorporation of an N-methyl group in the linker design offers a promising avenue for enhancing the drug-like properties of PROTACs, ultimately contributing to the development of more effective protein degraders.

References

-

Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications. (2025, March 17). Retrieved March 7, 2026, from [Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ACS Medicinal Chemistry Letters. (2022, June 20). Retrieved March 7, 2026, from [Link]

-

Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. (2022, July 27). Retrieved March 7, 2026, from [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

PROTAC Synthesis Kits for Targeted Protein Degradation - Merck Millipore. (n.d.). Retrieved March 7, 2026, from [Link]

- CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid. (n.d.).

-

Acetic acid, ethoxy-, and ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 18). Retrieved March 7, 2026, from [Link]

- US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents. (2010, November 18).

-

tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022, April 29). Retrieved March 7, 2026, from [Link]

-

Synthesis and Characterisation of Monodisperse Branched Fullerene- terminated Poly(ethylene glycol)s. (n.d.). Retrieved March 7, 2026, from [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.). Retrieved March 7, 2026, from [Link]

-

Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | ChemRxiv. (2024, October 23). Retrieved March 7, 2026, from [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Retrieved March 7, 2026, from [Link]

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - Diva-Portal.org. (2022, September 28). Retrieved March 7, 2026, from [Link]

- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note: Orthogonal Bioconjugation and Amide Bond Formation Using Amino-PEG3-t-butyl ester

[label="NHS Ester\n(Semi-stable)", fillcolor="#F1F3F4",

Finalizing References & Diagrams